![molecular formula C23H20N4O4 B2700868 2-(1-(4-cyanobenzyl)-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-isopropylacetamide CAS No. 1251602-48-8](/img/structure/B2700868.png)

2-(1-(4-cyanobenzyl)-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-isopropylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

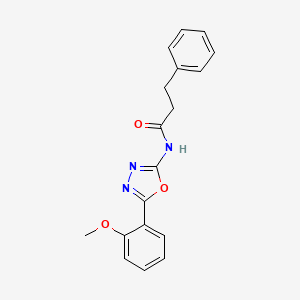

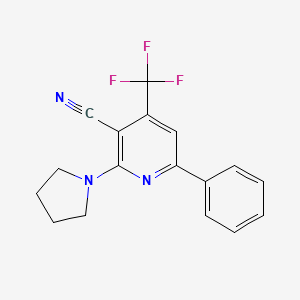

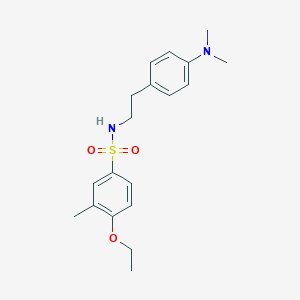

Pyrimidinones and their derivatives, such as pyrido[2,3-d]pyrimidin-4-ones, are a class of compounds that have been studied for their potential applications in medicinal chemistry . They are often used as building blocks in the synthesis of various bioactive compounds .

Synthesis Analysis

The synthesis of pyrimidinone derivatives often involves reactions like the Knoevenagel-Michael cyclocondensation . In one study, an operationally simple reaction was devised to synthesize diversely orchestrated 3-ArS/ArSe derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one .Molecular Structure Analysis

The molecular structure of these compounds typically includes a pyrimidinone core, which can be substituted at various positions to create a wide range of derivatives .Chemical Reactions Analysis

Pyrimidinone derivatives can undergo various chemical reactions. For instance, a metal-free C-3 chalcogenation (sulfenylation and selenylation) of 4H-pyrido[1,2-a]pyrimidin-4-ones has been reported .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary widely depending on their structure. For instance, the molecular weight of 1H-Pyrazolo[3,4-d]pyrimidin-4-amine is 135.1267 , while that of 4H-Pyrido[1,2-a]pyrimidin-4-one, 3,6-dimethyl- is 174.1992 .Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Applications

- Antimicrobial and Antifungal Derivatives : Research has focused on creating pyrazole, pyrimidine, and triazolo derivatives with significant antimicrobial and antifungal properties. These studies involve complex synthesis pathways, aiming to discover novel compounds that can serve as potent antimicrobial agents against a range of pathogens (Abunada et al., 2008), (Bondock et al., 2008).

Catalyst-Free Synthesis in Water

- Environmentally Benign Methods : A notable advancement is the development of catalyst-free synthesis methods in aqueous media, highlighting an environmentally friendly approach to chemical synthesis. This methodological innovation enables the efficient creation of benzofuranyl derivatives under mild conditions, presenting a significant step towards greener chemistry (Liu et al., 2012).

Anticancer Activity

- Cytotoxicity Against Cancer Cell Lines : Some studies have focused on the design and synthesis of acetamide derivatives with observed cytotoxic activity against various cancer cell lines. This research aims to uncover new anticancer agents, contributing to the ongoing search for more effective cancer treatments (Al-Sanea et al., 2020).

Synthesis of Novel Heterocyclic Compounds

- Diverse Heterocyclic Chemistries : Extensive work has been conducted in synthesizing novel heterocyclic compounds, including thiopyrimidine, thiazolopyrimidine, and various other derivatives starting from unique key intermediates. These efforts aim at expanding the chemical space of potential therapeutic agents with varied biological activities (Hawas et al., 2012), (Maddila et al., 2016).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-[1-[(4-cyanophenyl)methyl]-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-3-yl]-N-propan-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O4/c1-14(2)25-19(28)13-27-22(29)21-20(17-5-3-4-6-18(17)31-21)26(23(27)30)12-16-9-7-15(11-24)8-10-16/h3-10,14H,12-13H2,1-2H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYKQCNJJYDMGSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CN1C(=O)C2=C(C3=CC=CC=C3O2)N(C1=O)CC4=CC=C(C=C4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(2,2,2-Trifluoroethyl)cyclohexyl]methanesulfonyl chloride](/img/structure/B2700787.png)

![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2700789.png)

![4-(8-(Phenethylsulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine](/img/structure/B2700791.png)

![(3-Chloro-6,8-dihydro-5H-pyrido[3,4-c]pyridazin-7-yl)-(6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl)methanone](/img/structure/B2700797.png)

![3-cyclopentyl-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2700798.png)

![1-[(2-methyl-1H-indol-5-yl)methyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea](/img/structure/B2700806.png)

![N-methyl-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-phenylacetamide](/img/structure/B2700808.png)